Electron Mobility: InSe Exceeds MoS₂ by 40–100× on Comparable Dielectric Substrates
Few-layer InSe encapsulated in hexagonal boron nitride (hBN) achieves room-temperature electron mobility exceeding 1,000 cm²/Vs and liquid-helium-temperature mobility exceeding 10,000 cm²/Vs, enabling observation of the fully developed quantum Hall effect [1]. On standard SiO₂ gate dielectrics—the most commonly used substrate for 2D material FETs—InSe devices reach mobility values of 1,006–1,206 cm²/Vs (with PMMA encapsulation), whereas monolayer and few-layer MoS₂ FETs on SiO₂ typically achieve only 10–25.7 cm²/Vs, and WS₂ reaches ~45 cm²/Vs [2]. Even without hBN encapsulation, InSe on PMMA/Al₂O₃ attains 1,055 cm²/Vs, representing a ~40–100-fold superiority over MoS₂ on equivalent substrates. This mobility advantage is attributed to the small electron effective mass in γ-InSe and a dimensional crossover effect wherein interlayer coupling transitions the density of states from 2D to 3D character, increasing mobility from ~100 to ~1,000 cm²/Vs [3].
| Evidence Dimension | Field-effect electron mobility at room temperature |
|---|---|
| Target Compound Data | >1,000 cm²/Vs (few-layer, hBN-encapsulated); 1,006 cm²/Vs at 50 K and 1,206 cm²/Vs (PMMA/HfO₂, RT); 1,055 cm²/Vs (PMMA/Al₂O₃, RT); >10,000 cm²/Vs (liquid-He temperature) |
| Comparator Or Baseline | MoS₂: 10 cm²/Vs (SiO₂ back-gate), 25.7 cm²/Vs (SiO₂, RT); WS₂: ~45 cm²/Vs (SiO₂, RT); Black phosphorus: ~1,000 cm²/Vs (SiO₂, RT) |
| Quantified Difference | InSe electron mobility is approximately 40–100× higher than MoS₂ on SiO₂ substrates; comparable to black phosphorus but with superior ambient stability (see Evidence Items 2 and 3) |
| Conditions | Few-layer InSe FETs with hBN encapsulation, PMMA/Al₂O₃, or PMMA/HfO₂ gate stacks vs. MoS₂/WS₂ FETs on SiO₂ substrates; room temperature unless specified otherwise [REFS-1, REFS-2, REFS-3] |
Why This Matters
For procurement decisions targeting high-speed or low-power FET applications, InSe's 40–100× mobility advantage over MoS₂ on industry-relevant SiO₂ substrates means substantially higher on-current and transconductance at equivalent gate voltages, directly impacting device switching speed and energy efficiency.
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- [2] Jiang J., Xu L., Qiu C., Peng L.M. Ballistic two-dimensional InSe transistors. Nature, 2023, 616: 470–475. (Referenced via summary Table 2 and associated mobility benchmarking data in npj 2D Materials and Applications, 2019.) DOI: 10.1038/s41699-019-0110-x View Source
- [3] Li W., Poncé S., Giustino F. Dimensional crossover in the carrier mobility of two-dimensional semiconductors: the case of InSe. Nano Letters, 2019, 19(3): 1774–1781. DOI: 10.1021/acs.nanolett.8b04760 View Source
